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Compound of Interest

5-Bromo-1H-pyrrolo[2,3-
Compound Name:
bjpyridine-6-carboxylic acid

Cat. No.: B1487731

An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid: A
Cornerstone Building Block for Kinase Inhibitor Discovery

Introduction: The Strategic Value of the 7-Azaindole
Scaffold

In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors,
the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a
"privileged"” structure. Its significance lies in its ability to act as a bioisostere of adenine, the
core component of adenosine triphosphate (ATP). The nitrogen atom at position 7 and the
pyrrole N-H group can form two crucial hydrogen bonds with the "hinge" region of the kinase
ATP-binding site, effectively mimicking the binding of ATP itself. This hinge-binding motif is a
cornerstone of many successful kinase inhibitor designs.[1]

Within this important class of heterocycles, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic
acid stands out as a particularly versatile and powerful building block for drug discovery. It
possesses two orthogonal, strategically placed functional groups: a bromine atom at the C5-
position, ideal for carbon-carbon bond formation via cross-coupling reactions, and a carboxylic
acid at the C6-position, perfectly suited for amide bond formation. This bifunctionality allows
researchers to systematically and independently explore two distinct vectors of chemical space
emanating from the core scaffold, making it an invaluable tool for generating focused libraries
of compounds in structure-activity relationship (SAR) studies. This guide provides a senior
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scientist's perspective on the synthesis, reactivity, and strategic application of this key
intermediate.

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is the starting point for any
successful research campaign. The key identifiers and computed properties for 5-Bromo-1H-
pyrrolo[2,3-b]pyridine-6-carboxylic acid are summarized below.[2]

Property Value

IUPAC Name z:i)c:omo-1H-pyrrolo[2,3-b]pyridine-6-carboxy|ic
Synonym 5-Bromo-7-azaindole-6-carboxylic acid

CAS Number 1190322-26-9

Molecular Formula CsHsBrN20:2

Molecular Weight 241.04 g/mol

SMILES C1=CNC2=NC(=C(C=C21)Br)C(=0)O
InChlKey XLDHSOLQOJNDAZ-UHFFFAOYSA-N

Synthesis of the Core Scaffold: A Representative
Strategy

While 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is commercially available,
understanding its synthesis is crucial for bespoke modifications or scale-up. A direct, one-pot
synthesis is not commonly reported; however, a robust and logical pathway can be constructed
from literature precedents on related 7-azaindoles. The strategy involves building the core
heterocycle first, followed by functionalization. A common route begins with the commercially
available 7-azaindole.[3]

The causality for this multi-step approach is rooted in controlling regioselectivity and managing
the reactivity of the intermediates.
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e Reduction to Azaindoline: The pyrrole ring of 7-azaindole is electron-rich and susceptible to
uncontrolled reactions under electrophilic bromination conditions. Therefore, the first step is
the selective reduction of the pyrrole double bond to form the 7-azaindoline. This is typically
achieved via catalytic hydrogenation using a catalyst like Raney Nickel. This temporarily
"protects” the pyrrole system, making the pyridine ring's electronics more predictable for the
subsequent bromination.[3]

» Electrophilic Bromination: With the pyrrole ring saturated, the pyridine ring can be selectively
brominated. The amino group of the azaindoline is an ortho-, para-director. The C5 position
is para to the nitrogen and is sterically accessible, making it the primary site for electrophilic
substitution. A standard brominating agent like N-Bromosuccinimide (NBS) or bromine in a
suitable solvent is effective.[3]

» Oxidative Aromatization: The penultimate step is to restore the aromatic pyrrole ring. This
dehydrogenation is a critical oxidation step. A mild oxidant like manganese dioxide (MnOz) is
often preferred because it is highly effective for oxidizing allylic/benzylic-type hydrogens (as
found in the azaindoline) without over-oxidizing other parts of the molecule. This step reliably
yields the stable 5-bromo-7-azaindole core.[3]

o Carboxylation: The final installation of the carboxylic acid at the C6 position is the most
challenging step. A classic and effective method for converting an aryl halide to a carboxylic
acid is via organometallic chemistry. However, the C5-bromo position must be differentiated
from a second halogen at C6. A more practical route involves a directed ortho-metalation
approach or starting from a precursor already containing a C6 handle. For the purpose of
this guide, we will assume a precursor leading to 5-bromo-7-azaindole, which is then
carboxylated. A plausible, albeit advanced, method involves a halogen-metal exchange
followed by quenching with carbon dioxide. This requires careful control of temperature and
stoichiometry to selectively metallate at a different position if a dihalo-precursor were used. A
more common industrial approach would be to start with a pyridine precursor that already
contains the C6-carboxy or cyano group and build the pyrrole ring onto it.
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Step 1: Reduction
Step 2: Bromination Step 3: Oxidation 1. n-BuLi, THF, -78°C Step 4: Carboxylation
Hz, Raney Ni (—\ Brz, CH2Cl2 (—\ MnOz, Toluene (—\ 2. CO2(s)
7-Azaindole EliznaliosiCRiMRa 7 ) p-TsOH 5-Bromo-7-azaindoline Reflux 5-Bromo-7 { Step) (S-Bromo-lH-pyrro\o[z,S-b]pyndlne-6-carboxyl|c ECB
5 Aryl/Heteroary PdC Base Solvent
SiomoALipyoiol2 3 DIpvidin esbicattoyliciacdiEsteprotecte [BomncAcdj [ eq. Pd(PPh) = PdCIz(dppl)) j [ (e.g.. K2COs or Cs:C03) j (e.g., Dioxane/Hz0 or DME)

Heat (e.g., 80-100 °C)

5-Aryl-1H-pyrrolo[2,3-blpyridine-6-carboxylic acid (Ester protected)

Primary or Secondary Amine Coupling Reagent Non-nucleophilic Base Aprotic Solvent
(RIR2NH) (e.g., T3P® or HATU) (e.g., DIPEA or Et3N) (e.g., DMF or CH2Cl2)

e

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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